

Toxicity Profile of N-Butylpyridinium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Butylpyridinium Chloride

Cat. No.: B075717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological data available for N-Butylpyridinium Chloride ($[C_5H_5N(C_4H_9)]Cl$), an ionic liquid with potential applications in various scientific and industrial fields. The information presented herein is intended to inform researchers, scientists, and drug development professionals about its safety profile, assist in risk assessment, and guide future research. This document summarizes key findings from preclinical toxicity studies, including acute, sub-chronic, and genetic toxicity, as well as in vitro assessments.

Executive Summary

N-Butylpyridinium Chloride has demonstrated a range of toxicological effects depending on the dose, route of administration, and biological system studied. The primary target for its effects appears to be related to its interaction with organic cation transporters, which may influence its pharmacokinetic profile and contribute to observed toxicities. While it shows low potential for genetic damage, studies indicate potential for systemic toxicity at higher doses following oral exposure. A notable gap exists in the publicly available data regarding its dermal, inhalation, and ecotoxicity.

General and Systemic Toxicity

Sub-chronic oral toxicity studies have been conducted by the National Toxicology Program (NTP) in rodent models. These studies provide valuable insights into the potential target organs

and dose-dependent effects of N-Butylpyridinium Chloride.

Oral Toxicity Studies

Table 1: Summary of 2-Week and 3-Month Oral Toxicity Studies in Rodents

Species	Duration	Route	Doses (mg/mL in drinking water)	Key Findings	Reference
Harlan Sprague- Dawley Rats	2-Week	Drinking Water	0, 10, 30, 60, 100	Decreased water consumption and body weight gain at higher doses.	NTP TOX- 103
B6C3F1/N Mice	2-Week	Drinking Water	0, 10, 30, 60, 100	Decreased water consumption and body weight gain at higher doses.	NTP TOX- 103
Harlan Sprague- Dawley Rats	3-Month	Drinking Water	0, 0.3, 1, 3	No significant adverse effects observed at the tested concentration s.	NTP TOX- 103
B6C3F1/N Mice	3-Month	Drinking Water	0, 1, 3, 10	Decreased body weight gain in males at the highest dose. No other significant treatment- related effects.	NTP TOX- 103

A previously reported oral LD50 of 550 mg/kg in female F344 rats was utilized for dose selection in National Toxicology Program (NTP) studies. However, the primary study detailing this LD50 value is not readily available in the public domain.

Experimental Protocol: 3-Month Oral Toxicity Study in Drinking Water (NTP TOX-103)

- Test Species: Male and female Harlan Sprague-Dawley rats and B6C3F1/N mice.
- Administration: N-Butylpyridinium Chloride was administered in drinking water at various concentrations.
- Duration: 90 days.
- Parameters Monitored:
 - Clinical Observations: Daily checks for signs of toxicity.
 - Body Weight: Recorded weekly.
 - Water Consumption: Measured weekly.
 - Necropsy: Gross examination of all animals at the end of the study.
 - Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups.

Genetic Toxicology

The genotoxic potential of N-Butylpyridinium Chloride has been evaluated using in vitro and in vivo assays. The available data suggests a low risk of genetic damage.

Table 2: Summary of Genetic Toxicology Studies

Assay	Test System	Concentration/ Dose Levels	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA	With and without S9 metabolic activation	Negative	NTP Data
In Vivo Micronucleus Assay	Male B6C3F1/N Mice (Peripheral Blood)	Not specified	Negative	NTP G03020B
In Vivo Micronucleus Assay	Male Harlan Sprague-Dawley Rats (Peripheral Blood)	Not specified	Equivocal	NTP G03020

Experimental Protocol: In Vivo Micronucleus Assay (Adapted from NTP G03020)

- Test Species: Male Harlan Sprague-Dawley rats.
- Administration: Test article administered, typically via oral gavage or intraperitoneal injection, for a specified number of days.
- Sample Collection: Peripheral blood samples are collected at appropriate time points after the final dose.
- Analysis: Erythrocytes are analyzed for the presence of micronuclei using flow cytometry. An increase in the frequency of micronucleated reticulocytes is indicative of chromosomal damage.
- Controls: A vehicle control and a positive control (a known clastogen) are run concurrently.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating a potential mechanism of action for N-Butylpyridinium Chloride's biological activity, specifically its interaction with cellular transporters.

Table 3: In Vitro Inhibition of Organic Cation Transporters (OCTs)

Transporter	Substrate	N-Butylpyridinium Chloride IC ₅₀ (μM)	Reference
Rat OCT1 (rOCT1)	[³ H]TEA	7.53	Cheng et al., 2011
Rat OCT2 (rOCT2)	[¹⁴ C]Metformin	3.8	Cheng et al., 2011
Human OCT2 (hOCT2)	[¹⁴ C]Metformin	1.8	Cheng et al., 2011

These findings indicate that N-Butylpyridinium Chloride is a potent inhibitor of organic cation transporters, which are crucial for the transport of endogenous and exogenous substances across cell membranes, particularly in the kidneys and liver.

Experimental Protocol: In Vitro Inhibition of Organic Cation Transporters

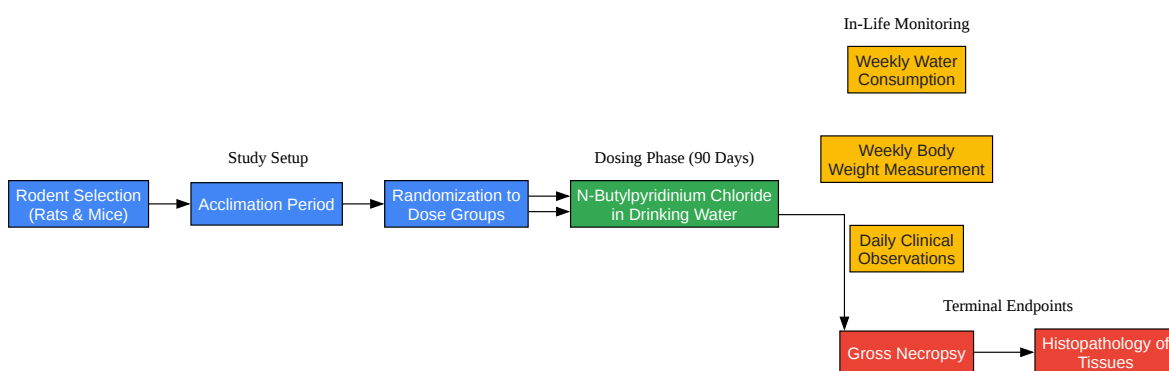
- Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing the transporter of interest (e.g., rOCT1, rOCT2, hOCT2).
- Assay Principle: The ability of N-Butylpyridinium Chloride to inhibit the uptake of a radiolabeled substrate (e.g., [³H]tetraethylammonium or [¹⁴C]metformin) into the transporter-expressing cells is measured.
- Procedure:
 - Cells are seeded in multi-well plates and grown to confluence.
 - Cells are washed and pre-incubated with buffer.
 - A mixture of the radiolabeled substrate and varying concentrations of N-Butylpyridinium Chloride (or vehicle control) is added to the cells.
 - Uptake is allowed to proceed for a defined period at 37°C.

- The uptake is terminated by washing the cells with ice-cold buffer.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- IC₅₀ values are calculated from the concentration-response curves.

Visualizations

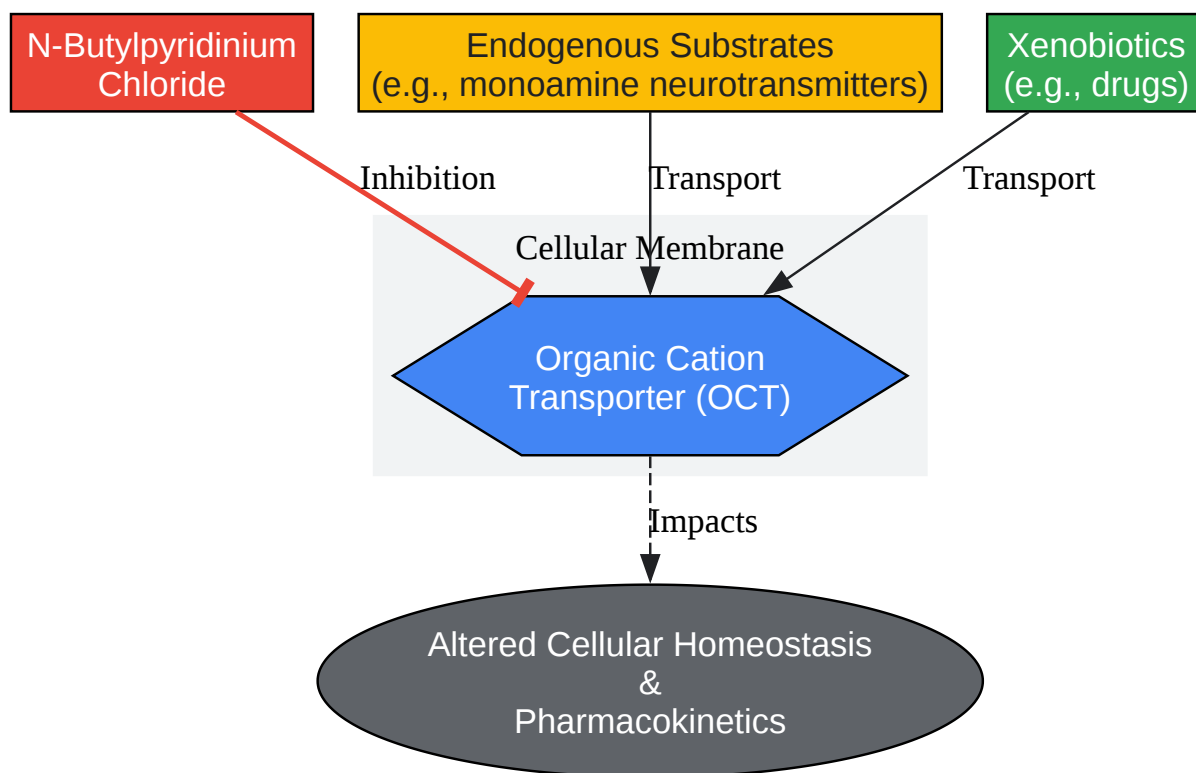
Experimental Workflow and Signaling Interactions

To visually represent the methodologies and potential biological interactions of N-Butylpyridinium Chloride, the following diagrams have been generated using Graphviz.



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Figure 1: Experimental workflow for the 3-month oral toxicity study of N-Butylpyridinium Chloride.



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Figure 2: Postulated interaction of N-Butylpyridinium Chloride with Organic Cation Transporters.

Data Gaps and Future Directions

Despite the available data, several critical areas require further investigation to provide a complete toxicological profile of N-Butylpyridinium Chloride.

- **Acute Toxicity:** Definitive acute toxicity studies via oral, dermal, and inhalation routes are needed to establish LD₅₀ and LC₅₀ values.
- **Dermal and Inhalation Toxicity:** There is a significant lack of data on the effects of N-Butylpyridinium Chloride following dermal contact and inhalation, which are potential routes of occupational exposure.
- **Ecotoxicity:** The environmental fate and effects of N-Butylpyridinium Chloride are largely unknown. Studies on its toxicity to aquatic organisms (fish, daphnids, and algae) are

essential for a comprehensive environmental risk assessment.

- Mechanism of Action: While the inhibition of organic cation transporters has been identified, further research is needed to understand the downstream signaling pathways affected and the full toxicological consequences of this inhibition.

Conclusion

N-Butylpyridinium Chloride exhibits a complex toxicological profile characterized by potential systemic effects at high oral doses and potent in vitro inhibition of organic cation transporters. It does not appear to be genotoxic. The current body of evidence is insufficient to fully characterize its risk to human health and the environment, highlighting the need for further research, particularly in the areas of acute toxicity, dermal and inhalation exposure, and ecotoxicology. This guide serves as a foundational resource for professionals in the field and underscores the importance of continued investigation into the safety of this and other ionic liquids.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com